4-(pyridin-2-ylméthyl)aniline

Vue d'ensemble

Description

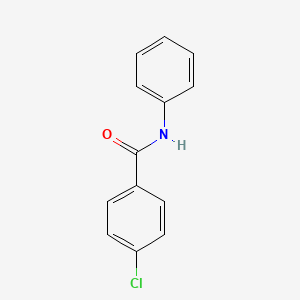

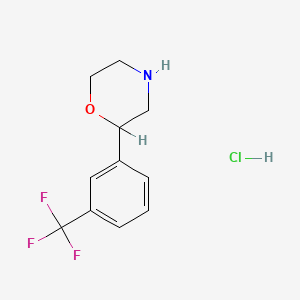

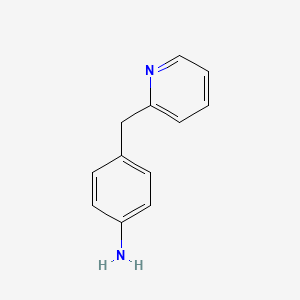

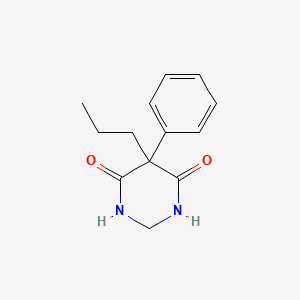

2-(4-Aminobenzyl)pyridine is a chemical compound with the molecular formula C12H12N2 and a molecular weight of 184.24 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 2-(4-Aminobenzyl)pyridine and similar compounds often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .Molecular Structure Analysis

The molecular structure of 2-(4-Aminobenzyl)pyridine is characterized by a pyridine ring attached to a benzyl group with an amino substituent . Further detailed analysis would require specific spectroscopic techniques .Chemical Reactions Analysis

2-(4-Aminobenzyl)pyridine, like other pyridine derivatives, can undergo various types of reactions including nucleophilic substitution, electrophilic substitution, and N-protonation . It can also participate in Schiff base condensation reactions .Applications De Recherche Scientifique

Synthèse de chélates bidentés

Le composé est utilisé dans la synthèse de chélates bidentés N,N’-donneurs, qui sont importants en chimie de coordination. Ces chélates peuvent se lier aux ions métalliques, formant des complexes avec des applications potentielles en catalyse et en science des matériaux .

Réactions multicomposants

Il sert de brique de base dans les réactions multicomposants pour synthétiser une variété de ligands. Ces ligands peuvent ensuite être utilisés pour former des complexes avec des métaux, qui ont diverses applications, notamment en catalyse, en pharmaceutique et en science des matériaux .

Reconnaissance des cations

Un dérivé de la 2-(4-Aminobenzyl)pyridine a été conçu et évalué pour ses propriétés de reconnaissance des cations. Cette application est importante dans le développement de capteurs et de dispositifs capables de détecter la présence d’ions spécifiques .

Synthèse de dérivés de la quinoléine

Le composé est impliqué dans la synthèse de dérivés de la quinoléine par des réactions d’aromatisation oxydative. La quinoléine et ses dérivés sont importants en chimie médicinale en raison de leurs propriétés pharmacologiques .

Intermédiaire de synthèse organique

Il agit comme un intermédiaire en synthèse organique, en particulier dans les réactions impliquant des substitutions en position benzylique en raison de ses propriétés de stabilisation par résonance .

Safety and Hazards

Orientations Futures

Research on 2-(4-Aminobenzyl)pyridine and similar compounds is ongoing, with a focus on their potential as bioactive ligands and chemosensors . Their unique photophysical properties make them useful in ion recognition and they are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Mécanisme D'action

Target of Action

It has been found that similar compounds have been used in the synthesis of complexes with palladium (ii), which are known to interact with various biological targets .

Mode of Action

The mode of action of 4-(pyridin-2-ylmethyl)aniline involves its interaction with its targets, leading to various changes. For instance, in the case of palladium (II) complexes, the substitution of the chloride ligands from the Pd (II) metal by thiourea nucleophiles was a two-step reaction . The rate of substitution increased with the presence of an electron-withdrawing substituent and decreased when an electron-donating group was attached to the para position of the phenyl moiety .

Biochemical Pathways

It’s known that palladium (ii) complexes, which can be synthesized using similar compounds, can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The reversible attachment of a small-molecule drug to a carrier for targeted delivery can improve pharmacokinetics and the therapeutic index .

Result of Action

Similar compounds have been used in the synthesis of palladium (ii) complexes, which have shown potential in cancer therapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(pyridin-2-ylmethyl)aniline. For instance, a probe based on a similar compound, N,N-bis (pyridin-2-ylmethyl) aniline, was found to work well in environmental samples and was pH-insensitive under near-neutral conditions . Many factors can impact the measurement of environmental samples, such as pH, coexisting ions interference, temperature, etc .

Analyse Biochimique

Biochemical Properties

2-(4-Aminobenzyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with microbial enzymes, leading to the inhibition of microbial growth . The compound’s interaction with enzymes such as pyridine nucleotide coenzymes (NAD and NADP) is crucial for its role in oxidation-reduction reactions, which are essential for energy production and reductive synthesis . These interactions highlight the compound’s potential in modulating biochemical pathways.

Cellular Effects

2-(4-Aminobenzyl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyridine derivatives, including 2-(4-Aminobenzyl)pyridine, can affect the cytotoxic properties of tumor cells by targeting specific cellular pathways . The compound’s impact on gene expression and cellular metabolism is evident from its ability to modulate the activity of enzymes involved in these processes. Additionally, its antimicrobial properties suggest that it can disrupt microbial cell function by interfering with essential cellular mechanisms .

Molecular Mechanism

The molecular mechanism of 2-(4-Aminobenzyl)pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit microbial enzymes is a key aspect of its antimicrobial activity . Furthermore, its interaction with pyridine nucleotide coenzymes (NAD and NADP) suggests that it can modulate oxidation-reduction reactions, thereby influencing cellular metabolism . These molecular interactions underscore the compound’s potential in regulating biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Aminobenzyl)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyridine derivatives can exhibit varying degrees of stability and degradation, which can impact their efficacy in biochemical assays . Additionally, long-term exposure to 2-(4-Aminobenzyl)pyridine in in vitro or in vivo studies may result in changes in cellular function, highlighting the need for careful consideration of temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of 2-(4-Aminobenzyl)pyridine vary with different dosages in animal models. Studies have demonstrated that varying dosages of pyridine derivatives can lead to different outcomes, including threshold effects and toxic or adverse effects at high doses . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing potential toxicity. This information is essential for developing safe and effective therapeutic applications of 2-(4-Aminobenzyl)pyridine.

Metabolic Pathways

2-(4-Aminobenzyl)pyridine is involved in various metabolic pathways, including those mediated by pyridine nucleotide coenzymes (NAD and NADP) . These coenzymes play a critical role in oxidation-reduction reactions, which are essential for energy production and reductive synthesis. The compound’s interaction with these coenzymes suggests that it can influence metabolic flux and metabolite levels, thereby modulating cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(4-Aminobenzyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that pyridine derivatives can be transported across cellular membranes and distributed within various cellular compartments . The compound’s localization and accumulation within specific tissues can impact its efficacy and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(4-Aminobenzyl)pyridine is a key factor in determining its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular localization of 2-(4-Aminobenzyl)pyridine is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

4-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLDQPSPINRRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332670 | |

| Record name | 2-(4-Aminobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58498-12-7 | |

| Record name | 2-(4-Aminobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)